“3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid” is a chemical compound with the molecular weight of 233.22. It is a solid substance at room temperature.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c14-10-7-8-3-1-2-4-9 (8)12 (17)13 (10)6-5-11 (15)16/h1-4H,5-7H2, (H,15,16).
Physical And Chemical Properties Analysis
This compound is a solid at room temperature.
Synthesis Analysis
Alkylation of 3,4-dihydroisoquinoline: This approach involves reacting 3,4-dihydroisoquinoline with a suitable electrophile, such as 3-bromopropanoic acid or its derivatives, under basic conditions [].
Modification of pre-existing 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid derivatives: This strategy utilizes readily available derivatives, like the corresponding esters, and subjects them to chemical transformations, such as hydrolysis, to obtain the desired acid [].
Molecular Structure Analysis
Salt formation: The carboxylic acid group in 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid readily reacts with bases to form salts [, , ]. This property is crucial for modifying the compound's solubility and other physicochemical properties, impacting its formulation and administration in research settings.
Esterification: The carboxylic acid group can be converted to corresponding esters by reacting with alcohols under acidic conditions [, ]. This transformation allows for generating prodrugs with potentially improved pharmacokinetic properties for research purposes.
Amide formation: The carboxylic acid group can react with amines to form amide bonds, enabling the creation of more complex molecules with potentially enhanced biological activity [, ].
Sulfonamide formation: 3,4-Dihydroisoquinoline can be reacted with sulfonyl chlorides to introduce sulfonamide functionalities, leading to derivatives with potent and selective inhibitory activity against specific enzymes, such as AKR1C3 [, ].
Mechanism of Action
Inhibition of AKR1C3: Studies on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, derivatives of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, revealed that the carboxylate group interacts with the oxyanion hole in the enzyme, while the sulfonamide and dihydroisoquinoline moieties bind to adjacent hydrophobic pockets, leading to potent and selective inhibition of AKR1C3 [, ].
Physical and Chemical Properties Analysis
Solubility: The solubility of these compounds can be modified by forming salts or introducing various substituents [, ].
Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for membrane permeability and bioavailability, influencing the compound's effectiveness in biological systems [].
Applications
Development of enzyme inhibitors: Derivatives like 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids exhibit potent and selective inhibition of aldo-keto reductase AKR1C3, a promising target for studying breast and prostate cancer [].
Synthesis of sigma-2 receptor ligands: Researchers have designed and synthesized highly selective sigma-2 receptor ligands based on the 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid scaffold, aiming to develop novel pain therapeutics [].
Design of D1 positive allosteric modulators (PAMs): Novel D1 PAMs like LY3154207, incorporating a 3,4-dihydroisoquinoline moiety, have shown promise as potential treatments for Lewy Body Dementia [].
Future Directions
Further exploration of AKR1C3 inhibitors: Developing more potent and selective AKR1C3 inhibitors based on the 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid scaffold could lead to new therapeutic strategies for hormone-dependent cancers [].
Investigating the therapeutic potential of sigma-2 receptor ligands: Further research on the analgesic and anti-inflammatory effects of selective sigma-2 receptor ligands derived from 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is warranted [].
Optimizing D1 PAMs for enhanced efficacy and safety: Future efforts could focus on improving the pharmacological properties of D1 PAMs like LY3154207, exploring their therapeutic potential in various neurological disorders [].
Compound Description: (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide (EPZ015866) is a protein arginine methyltransferase 5 (PRMT5) inhibitor. In vitro experiments demonstrated its ability to attenuate RANKL-induced osteoclast differentiation, making it a potential drug candidate for osteoporosis treatment. []
Relevance: This compound shares the core structure of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid with an additional isonicotinamide moiety and a cyclobutyl amino group substitution on the propanoic acid chain. [] The presence of the 3,4-dihydroisoquinolin-2(1H)-yl group linked through a propyl chain is a key structural similarity to the target compound. []
Compound Description: CM398 is a highly selective sigma-2 receptor ligand, demonstrating over 1000-fold selectivity for sigma-2 over sigma-1 receptors. [] It exhibits favorable drug-like properties such as rapid absorption, good oral bioavailability (29.0%), and promising antinociceptive effects in rodent models of inflammatory pain. []
Relevance: This compound, while structurally distinct from 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid in its core structure, shares the presence of a 3,4-dihydroisoquinoline moiety. [] The variation lies in the substitution pattern on the dihydroisoquinoline and the extended linker connecting it to a benzimidazolone group. [] Despite these differences, the shared substructure suggests potential for overlapping biological activity profiles.
Compound Description: LY3154207 is a potent and subtype-selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. [] It stands out from traditional orthosteric agonists by lacking a bell-shaped dose-response relationship and tachyphylaxis in preclinical models. [] Currently, LY3154207 is undergoing phase 2 clinical trials for Lewy Body Dementia. []
Relevance: LY3154207, similar to the target compound 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, contains the 3,4-dihydroisoquinolin-2(1H)-yl group. [] The key difference lies in the substitution pattern on this core structure. LY3154207 includes additional hydroxymethyl and hydroxybutyl groups, as well as a 2,6-dichlorophenyl moiety, contributing to its distinct pharmacological profile. []
Compound Description: Identified through a high-throughput screen, this compound demonstrates high potency (low nM range) and isoform selectivity (1500-fold) for aldo-keto reductase AKR1C3, making it a potential therapeutic target for breast and prostate cancers. [] Crystal structure studies revealed its binding interactions with the enzyme, highlighting the crucial role of its carboxylate and sulfonamide groups in securing a favorable binding conformation. []
Compound Description: [3H]-NF608 is a selective radioligand for GluK1, a subunit of kainate receptors within the ionotropic glutamate receptor family. [, ] Radioligands are essential for binding assays and structure-activity relationship studies. [, ] Unlike previous GluK1 radioligands that were labor-intensive to synthesize, [3H]-NF608 offers a more efficient approach. [, ]
Relevance: While [3H]-NF608 lacks the 3,4-dihydroisoquinolin-2(1H)-yl group found in 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, it shares a key structural feature: the presence of a propanoic acid moiety. [, ] This shared element, despite the distinct core structures, suggests that these compounds might exhibit some similarities in their physicochemical properties and potential for interacting with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.